(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine
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Overview
Description
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional methyl groups at positions 5 and 6, and a propylamine group at position 4. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine typically involves the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the formation of the thienopyrimidine core.
Introduction of Methyl Groups: The methyl groups at positions 5 and 6 can be introduced through alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propylamine Group: The final step involves the attachment of the propylamine group at position 4.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thienopyrimidine derivatives
Substitution: Substituted thienopyrimidine derivatives with different functional groups
Scientific Research Applications
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar fused ring system but differ in the position and type of substituents.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine ring, offering different biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, leading to unique chemical properties.
Uniqueness
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5,6-dimethyl-N-propylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-4-5-12-10-9-7(2)8(3)15-11(9)14-6-13-10/h6H,4-5H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSYXCNPGIBHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C(=C(SC2=NC=N1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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